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molecular formula C12H17N B2522459 1-Benzyl-3,3-dimethylazetidine CAS No. 13509-71-2

1-Benzyl-3,3-dimethylazetidine

Cat. No. B2522459
M. Wt: 175.275
InChI Key: WPDLZIHBUNVNLF-UHFFFAOYSA-N
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Patent
US04529544

Procedure details

A mixture of 8.97 g (0.04 mole) of tetrahydro-3-benzyl-5,5-dimethyl-1,3-oxazin-2-one and 0.084 g (0.002 mole) of lithium chloride was heated to 245° C. at a pressure of 100 torr in a 25-ml flask equipped with a mechanical stirrer and distillation head. The receiver was cooled with dry ice as the product slowly distilled. After 5 hours, an additional 0.084 g of lithium chloride was added and heating was continued for an additional 25 hours. At this time, 5.84 g (85 percent yield) of pure 1-benzyl-3,3-dimethylazetidine had collected. The material was redistilled at bp 107° C.-108° C. (15 mm).
Name
tetrahydro-3-benzyl-5,5-dimethyl-1,3-oxazin-2-one
Quantity
8.97 g
Type
reactant
Reaction Step One
Quantity
0.084 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][C:12]([CH3:15])([CH3:14])[CH2:11]OC1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Li+]>>[CH2:1]([N:8]1[CH2:13][C:12]([CH3:11])([CH3:14])[CH2:15]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
tetrahydro-3-benzyl-5,5-dimethyl-1,3-oxazin-2-one
Quantity
8.97 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(OCC(C1)(C)C)=O
Name
Quantity
0.084 g
Type
reactant
Smiles
[Cl-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
245 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
DISTILLATION
Type
DISTILLATION
Details
distillation head
TEMPERATURE
Type
TEMPERATURE
Details
The receiver was cooled with dry ice as the product
DISTILLATION
Type
DISTILLATION
Details
slowly distilled
ADDITION
Type
ADDITION
Details
an additional 0.084 g of lithium chloride was added
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued for an additional 25 hours
Duration
25 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.84 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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